molecular formula C19H19N3O4 B4675234 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B4675234
M. Wt: 353.4 g/mol
InChI Key: FAYYPRRBSJSJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.

Major Products Formed

    Oxidation: Formation of hydroxylated indole derivatives.

    Reduction: Formation of amino-substituted benzamides.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, leading to changes in cellular signaling pathways. The nitrobenzamide group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide is unique due to the presence of both the methoxy group on the indole ring and the nitrobenzamide group. This combination of functional groups can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-15(4-3-5-18(12)22(24)25)19(23)20-9-8-13-11-21-17-10-14(26-2)6-7-16(13)17/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYYPRRBSJSJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CNC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.